molecular formula C8H12O2 B123514 2-Ethenyl-5-oxohexanal CAS No. 157992-97-7

2-Ethenyl-5-oxohexanal

Cat. No. B123514
M. Wt: 140.18 g/mol
InChI Key: QKADBDBYQFPMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-5-oxohexanal, also known as 2-EHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the aldehyde family and has a unique structure that makes it an attractive target for synthesis and research.

Mechanism Of Action

The mechanism of action of 2-Ethenyl-5-oxohexanal is not fully understood, but it is believed to act through several pathways. In cancer cells, 2-Ethenyl-5-oxohexanal has been shown to induce apoptosis by activating the caspase pathway. Additionally, 2-Ethenyl-5-oxohexanal has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases.

Biochemical And Physiological Effects

2-Ethenyl-5-oxohexanal has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Ethenyl-5-oxohexanal has antioxidant properties and can scavenge free radicals. Additionally, 2-Ethenyl-5-oxohexanal has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethenyl-5-oxohexanal in lab experiments is its unique structure, which makes it an attractive target for synthesis and research. Additionally, 2-Ethenyl-5-oxohexanal has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one of the limitations of using 2-Ethenyl-5-oxohexanal in lab experiments is its potential toxicity. While 2-Ethenyl-5-oxohexanal has been shown to have several potential therapeutic applications, it can also be toxic at high concentrations.

Future Directions

There are several future directions for research on 2-Ethenyl-5-oxohexanal. One potential direction is the development of new cancer treatments based on 2-Ethenyl-5-oxohexanal. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethenyl-5-oxohexanal and its potential applications in medicine, agriculture, and materials science. Furthermore, research is needed to determine the toxicity of 2-Ethenyl-5-oxohexanal and its potential side effects in humans and animals. Overall, 2-Ethenyl-5-oxohexanal is a promising compound for research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-Ethenyl-5-oxohexanal can be achieved through several methods, including the oxidation of 2-hexenal and the aldol condensation of acetaldehyde and acrolein. One of the most common methods for synthesizing 2-Ethenyl-5-oxohexanal is the reaction of acrolein and acetaldehyde in the presence of a catalyst, such as sodium hydroxide. This reaction produces 2-Ethenyl-5-oxohexanal as the main product, along with some side products.

Scientific Research Applications

2-Ethenyl-5-oxohexanal has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Ethenyl-5-oxohexanal has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-Ethenyl-5-oxohexanal has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, 2-Ethenyl-5-oxohexanal has been studied for its potential as a natural pesticide. It has been shown to have insecticidal properties against several insect species, including the western flower thrips and the cotton bollworm. Furthermore, 2-Ethenyl-5-oxohexanal has been shown to have herbicidal properties against several weed species, making it a potential candidate for the development of new herbicides.
In materials science, 2-Ethenyl-5-oxohexanal has been studied for its potential as a building block for the synthesis of new materials. It has been used as a starting material for the synthesis of new polymers and has been shown to have potential as a precursor for the synthesis of metal-organic frameworks.

properties

CAS RN

157992-97-7

Product Name

2-Ethenyl-5-oxohexanal

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethenyl-5-oxohexanal

InChI

InChI=1S/C8H12O2/c1-3-8(6-9)5-4-7(2)10/h3,6,8H,1,4-5H2,2H3

InChI Key

QKADBDBYQFPMHP-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C=C)C=O

Canonical SMILES

CC(=O)CCC(C=C)C=O

synonyms

Hexanal, 2-ethenyl-5-oxo- (9CI)

Origin of Product

United States

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